5-(Difluoromethyl)-1-methylimidazole-4-carboxylic acid
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Overview
Description
5-(Difluoromethyl)-1-methylimidazole-4-carboxylic acid is a chemical compound characterized by the presence of a difluoromethyl group attached to an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Difluoromethyl)-1-methylimidazole-4-carboxylic acid typically involves the introduction of a difluoromethyl group into an imidazole precursor. One common method is the difluoromethylation of imidazole derivatives using difluorocarbene reagents. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethyl sulfoxide. The reaction is carried out at elevated temperatures to facilitate the formation of the difluoromethyl group .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The starting materials are derived from commercially available precursors, and the final product is obtained through hydrolysis and precipitation steps .
Chemical Reactions Analysis
Types of Reactions
5-(Difluoromethyl)-1-methylimidazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The difluoromethyl group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in alkaline conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents such as chlorine or bromine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated imidazole derivatives.
Scientific Research Applications
5-(Difluoromethyl)-1-methylimidazole-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 5-(Difluoromethyl)-1-methylimidazole-4-carboxylic acid involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, leading to inhibition or activation of specific pathways. The compound’s effects are mediated through its interaction with proteins and nucleic acids, influencing cellular processes such as signal transduction and gene expression .
Comparison with Similar Compounds
Similar Compounds
- 5-(Trifluoromethyl)-1-methylimidazole-4-carboxylic acid
- 5-(Chloromethyl)-1-methylimidazole-4-carboxylic acid
- 5-(Bromomethyl)-1-methylimidazole-4-carboxylic acid
Uniqueness
5-(Difluoromethyl)-1-methylimidazole-4-carboxylic acid is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. The difluoromethyl group enhances the compound’s stability and lipophilicity, making it more effective in certain applications compared to its analogs .
Properties
IUPAC Name |
5-(difluoromethyl)-1-methylimidazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F2N2O2/c1-10-2-9-3(6(11)12)4(10)5(7)8/h2,5H,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGOSXZTWBAMRHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC(=C1C(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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